1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H15Cl2FN2O and its molecular weight is 413.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Compounds based on 4-Methyl-2,6-diformylphenol (DFP), similar in structure to part of the queried chemical, are highlighted for their application in the development of chemosensors. These chemosensors are capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules. The chemosensors demonstrate high selectivity and sensitivity, indicating the potential of the queried compound in the field of chemical detection and analysis (Roy, 2021).
Synthesis of Functional Compounds
The literature discusses the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which shares a fluoro-substituted phenyl component with the queried chemical. These compounds are key intermediates in manufacturing materials such as flurbiprofen, indicating the queried compound's potential relevance in pharmaceutical manufacturing and organic synthesis (Qiu et al., 2009).
Indole Synthesis and Derivative Studies
Indole synthesis is a significant area of study due to its application in pharmaceuticals. The queried compound, containing an indole structure, may hold importance in this field. Studies discuss various strategies for indole synthesis, which could be relevant for understanding and utilizing the queried compound in chemical and pharmaceutical research (Taber & Tirunahari, 2011).
Antioxidant Properties
Compounds similar to the queried chemical are studied for their antioxidant properties, which are vital in various applications, including food preservation and pharmaceuticals. For instance, phloroglucinol derivatives demonstrate high antioxidant activity and can act as metal deactivators. This suggests potential research applications for the queried compound in studying antioxidant behavior and developing new antioxidant agents (Alexanyan et al., 2019).
Environmental and Biological Studies
The literature also discusses the environmental occurrence, behavior, and toxicity of compounds structurally related to the queried chemical, like fluorophores. These studies are crucial for understanding the environmental impact and biological interactions of such compounds, which may apply to the queried compound as well (Alford et al., 2009).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)imino-5-methylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN2O/c1-13-5-10-20-16(11-13)21(26-15-8-6-14(25)7-9-15)22(28)27(20)12-17-18(23)3-2-4-19(17)24/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKLZPJZHWEDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NC3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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